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Compound of Interest

Compound Name: Lonazolac

Cat. No.: B1214889

Structural Characterization of Lonazolac: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of
Lonazolac, a non-steroidal anti-inflammatory drug (NSAID). Lonazolac, chemically known as
2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yllacetic acid, is a member of the pyrazole class of
compounds.[1] This document collates available data on its physicochemical properties,
spectroscopic profile, and synthetic pathways. Detailed experimental methodologies for key
analytical techniques are provided to assist researchers in the replication and further
investigation of this molecule. While extensive data exists for Lonazolac analogues, this guide
focuses on the parent compound, drawing inferences from closely related structures where
direct data is unavailable.

Chemical and Physical Properties

Lonazolac is a monocarboxylic acid functionally related to acetic acid.[1] Its core structure
consists of a 1,3,4-trisubstituted pyrazole ring. The fundamental physicochemical properties of
Lonazolac and its calcium salt are summarized in the table below.
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Lonazolac Calcium

Property Lonazolac Reference
Salt
2-[3-(4- Calcium bis(2-(3-(4-
chlorophenyl)-1- chlorophenyl)-1-

IUPAC Name pheny) pheny) [1]
phenylpyrazol-4- phenyl-1H-pyrazol-4-
yl]acetic acid yl)acetate)

CAS Number 53808-88-1 75821-71-5 [2]

Molecular Formula C17H13CIN202 C34H24CaCl2N4O4 [2]

Molecular Weight 312.75 g/mol 663.56 g/mol

_ _ 270-290 °C

Melting Point 150-151 °C

(decomposes)

pKa 4.3
Crystals from )

Appearance Solid
ethanol/water

Synthesis

The synthesis of Lonazolac, as a 1,3,4-trisubstituted pyrazole, generally follows established

routes for this class of compounds. While specific patents cover its preparation, the general

approach involves the construction of the pyrazole ring followed by functionalization. A

plausible synthetic pathway can be inferred from the synthesis of related pyrazole derivatives.

Logical Flow of a Potential Synthetic Pathway for

Lonazolac
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Caption: A potential synthetic route to Lonazolac.

Spectroscopic Characterization

The structural elucidation of Lonazolac relies on a combination of spectroscopic techniques,
including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass
Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are crucial for confirming the core structure, substitution
patterns, and the presence of the acetic acid moiety. Based on data from closely related
pyrazole derivatives, the expected chemical shifts for Lonazolac are presented below.
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Expected *H NMR Chemical Shifts (in DMSO-de)

Expected Chemical Shift

Protons Multiplicity
(ppm)
-CH:- (acetic acid) ~3.7 S
Aromatic H (phenyl &
(pheny 7.2-8.0 m
chlorophenyl)
Pyrazole H-5 ~8.5 S
-COOH ~12.5 brs

Expected 3C NMR Chemical Shifts (in DMSO-ds)

Carbon Expected Chemical Shift (ppm)
-CH:- (acetic acid) ~30-35

Aromatic & Pyrazole Carbons 118 - 155

-C=0 (carboxylic acid) ~172

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the

Lonazolac molecule.

Expected FT-IR Absorption Bands
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Functional Group Wavenumber (cm—?) Description
O-H (Carboxylic Acid) 2500-3300 (broad) Stretching

C-H (Aromatic) 3000-3100 Stretching

C-H (Aliphatic) 2850-2960 Stretching
C=0 (Carboxylic Acid) 1680-1710 Stretching
C=C, C=N (Aromaitic, ) .
Pyrazole) 1450-1600 Ring Stretching
C-ClI 1000-1100 Stretching

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information about the
fragmentation pattern of Lonazolac.

Expected Mass Spectrometry Data

Parameter Value
Molecular lon [M]* m/z = 312 (for 35Cl), 314 (for 37Cl)
lonization Mode Electrospray (ESI) or GC-MS

Loss of -COOH (m/z = 267), cleavage of the

Key Fragments _ o _
acetic acid side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
system of Lonazolac.

UV-Vis Absorption Maxima
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Molar Extinction
Solvent A_max (nm) . Reference
Coefficient (g)

Methanol 281 24800

0.1IN NaOH 281 23700

Crystallographic Data

As of the date of this publication, a detailed single-crystal X-ray diffraction structure for
Lonazolac is not publicly available in crystallographic databases. Such a study would provide
definitive data on bond lengths, bond angles, torsion angles, and the three-dimensional
conformation of the molecule in the solid state.

Experimental Protocols

The following are generalized experimental protocols for the characterization of Lonazolac,
based on standard laboratory practices and methodologies reported for its analogues.

General Synthesis and Crystallization

A mixture of the appropriate chalcone precursor and hydroxylamine hydrochloride in ethanol
containing sodium hydroxide is refluxed for several hours. The resulting solid product formed
upon cooling or pouring onto ice-water is collected by filtration, washed with water, and
recrystallized from a suitable solvent such as ethanol/water to obtain crystalline Lonazolac.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are
dissolved in deuterated dimethyl sulfoxide (DMSO-de) with tetramethylsilane (TMS) as an
internal standard. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy

Infrared spectra are obtained using a Bruker ATR/FTIR spectrophotometer or a similar
instrument. Samples are prepared as potassium bromide (KBr) discs. Spectra are typically
recorded in the range of 4000-400 cm™1,
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Mass Spectrometry

Mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS) or a liquid
chromatograph-mass spectrometer (LC-MS) with an appropriate ionization source, such as

electrospray ionization (ESI).

Mechanism of Action: A Note on Structure-Activity
Relationship

Lonazolac functions as a non-steroidal anti-inflammatory drug by inhibiting the
cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.
The acidic moiety is a key feature for the activity of many NSAIDs, interacting with the active
site of the COX enzymes. The trisubstituted pyrazole core acts as a scaffold, with the phenyl
and chlorophenyl groups contributing to the binding affinity.

COX Inhibition Pathway

(Arachidonic Acid)

J- Inhibition
COX-1/COX-2

Prostaglandins

Inflammation & Pain
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Caption: Lonazolac's mechanism of action via COX inhibition.
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Conclusion

This technical guide has synthesized the available structural and characterization data for
Lonazolac. While a complete crystallographic analysis remains an area for future research, the
provided spectroscopic and physicochemical data offer a solid foundation for researchers in the
fields of medicinal chemistry and drug development. The experimental protocols outlined herein
serve as a practical resource for the synthesis and analysis of Lonazolac and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Lonazolac | C17H13CIN202 | CID 68706 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Lonazolac [drugfuture.com]

 To cite this document: BenchChem. [Structural characterization of Lonazolac acetic acid
derivative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214889#structural-characterization-of-lonazolac-
acetic-acid-derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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